2-[4-(4-Pentylphenyl)phenyl]ethanol
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Overview
Description
2-[4-(4-Pentylphenyl)phenyl]ethanol is an organic compound with the molecular formula C19H24O and a molecular weight of 268.39 g/mol . It is characterized by a biphenyl structure with a pentyl group attached to one of the phenyl rings and an ethanol group attached to the other . This compound is used primarily in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Pentylphenyl)phenyl]ethanol typically involves the reaction of 4-pentylphenylboronic acid with 4-bromophenylethanol in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Pentylphenyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Scientific Research Applications
2-[4-(4-Pentylphenyl)phenyl]ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(4-Pentylphenyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The ethanol group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the biphenyl structure allows for hydrophobic interactions with lipid membranes, potentially affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Butylphenyl)phenyl]ethanol: Similar structure but with a butyl group instead of a pentyl group.
2-[4-(4-Hexylphenyl)phenyl]ethanol: Similar structure but with a hexyl group instead of a pentyl group.
2-[4-(4-Methylphenyl)phenyl]ethanol: Similar structure but with a methyl group instead of a pentyl group.
Uniqueness
2-[4-(4-Pentylphenyl)phenyl]ethanol is unique due to its specific combination of a pentyl group and an ethanol group attached to a biphenyl structure . This unique structure imparts distinct physical and chemical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C19H24O |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-[4-(4-pentylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C19H24O/c1-2-3-4-5-16-6-10-18(11-7-16)19-12-8-17(9-13-19)14-15-20/h6-13,20H,2-5,14-15H2,1H3 |
InChI Key |
WZHPUWASUAIUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCO |
Origin of Product |
United States |
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